molecular formula C10H17Cl2N3O B2911162 2-{[4-(Aminomethyl)phenyl](methyl)amino}acetamide dihydrochloride CAS No. 2044713-07-5

2-{[4-(Aminomethyl)phenyl](methyl)amino}acetamide dihydrochloride

Cat. No.: B2911162
CAS No.: 2044713-07-5
M. Wt: 266.17
InChI Key: PLCBZUFKXUSEDY-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride typically involves the reaction of 4-(aminomethyl)benzonitrile with methylamine, followed by the addition of acetic anhydride to form the acetamide derivative. The final product is obtained as a dihydrochloride salt through the addition of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Chemical Reactions Analysis

2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein binding.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.

Mechanism of Action

The mechanism of action of 2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride can be compared with similar compounds such as:

    4-(Aminomethyl)benzonitrile: A precursor in the synthesis of the compound.

    Methylamine: Another precursor used in the synthesis process.

    Acetamide derivatives: Compounds with similar structural features and chemical properties.

The uniqueness of 2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

2-[4-(aminomethyl)-N-methylanilino]acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.2ClH/c1-13(7-10(12)14)9-4-2-8(6-11)3-5-9;;/h2-5H,6-7,11H2,1H3,(H2,12,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCBZUFKXUSEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N)C1=CC=C(C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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